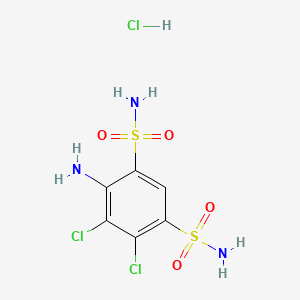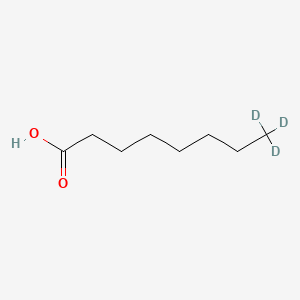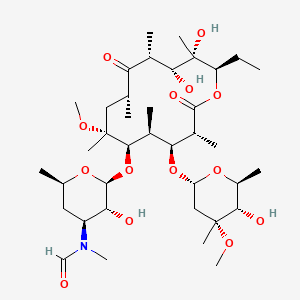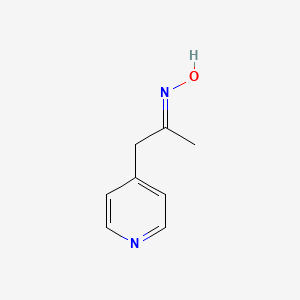
N-(N-Methylpiperidinyl)methylindole-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(N-Methylpiperidinyl)methylindole-d5 is a deuterium-labeled compound with the molecular formula C15H15D5N2 and a molecular weight of 233.36 . This compound is commonly used as a stable isotope-labeled standard in various scientific research fields, including neurology, pain and inflammation, and neurotransmission .
Métodos De Preparación
The synthesis of N-(N-Methylpiperidinyl)methylindole-d5 involves the incorporation of deuterium atoms into the molecular structure. One common synthetic route is the palladium-catalyzed Larock indole synthesis, which is used to construct the indole unit . The reaction conditions typically involve the use of palladium catalysts, such as Pd(OAc)2, and ligands like triphenylphosphine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and at elevated temperatures .
For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and yield of the final product .
Análisis De Reacciones Químicas
N-(N-Methylpiperidinyl)methylindole-d5 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed from reduction include reduced indole derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides. .
Aplicaciones Científicas De Investigación
N-(N-Methylpiperidinyl)methylindole-d5 has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(N-Methylpiperidinyl)methylindole-d5 involves its interaction with specific molecular targets and pathways. The compound acts as a ligand for cannabinoid receptors, which are involved in various physiological processes such as pain modulation, inflammation, and neurotransmission . The deuterium labeling allows for precise tracking of the compound in biological systems, providing insights into its pharmacokinetics and pharmacodynamics .
Comparación Con Compuestos Similares
N-(N-Methylpiperidinyl)methylindole-d5 can be compared with other similar compounds, such as:
N-(N-Methylpiperidinyl)methylindole: The non-deuterated version of the compound, which has similar chemical properties but lacks the stable isotope labeling.
N-(N-Methylpiperidinyl)methylindole-d3: A partially deuterated version with three deuterium atoms, used for similar applications but with different isotopic labeling patterns.
Propiedades
Número CAS |
1794754-32-7 |
|---|---|
Fórmula molecular |
C15H20N2 |
Peso molecular |
233.37 |
Nombre IUPAC |
1-[dideuterio-[1-(trideuteriomethyl)piperidin-2-yl]methyl]indole |
InChI |
InChI=1S/C15H20N2/c1-16-10-5-4-7-14(16)12-17-11-9-13-6-2-3-8-15(13)17/h2-3,6,8-9,11,14H,4-5,7,10,12H2,1H3/i1D3,12D2 |
Clave InChI |
XVOUFWJFSTTZOA-JQKGTWBISA-N |
SMILES |
CN1CCCCC1CN2C=CC3=CC=CC=C32 |
Sinónimos |
1-[(N-Methyl-2-piperidinyl)methyl]-1H-indole-d5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37,50-bis(2-hydroxy-2-iminoethyl)-25-(hydroxymethyl)-4-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-41,47,70-trimethyl-16-(2-methylpropyl)-8-oxo-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid](/img/structure/B589460.png)
![2-benzo[a]anthracen-7-ylacetic acid](/img/structure/B589461.png)
![Benz[a]anthracene-7-acetonitrile-13C2](/img/structure/B589462.png)
![Benz[a]anthracene-7-chloromethane-13C](/img/structure/B589463.png)




![[[4-Benzyloxy-3-methoxyphenyl]methyl]butanedioic Acid Ethyl Ester](/img/structure/B589479.png)
